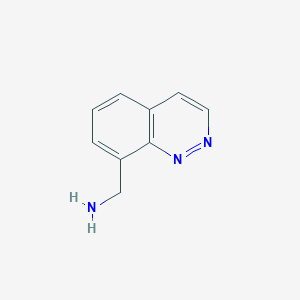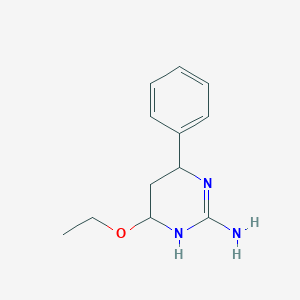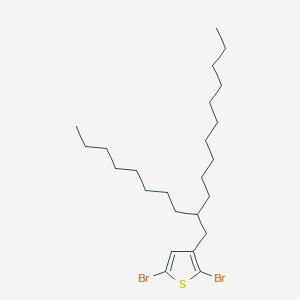
2,5-Dibromo-3-(2-octyldodecyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3-(2-octyldodecyl)thiophene is a thiophene derivative characterized by the presence of two bromine atoms at the 2 and 5 positions and a long alkyl chain at the 3 position. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which contribute to its exceptional optical and conductive characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-3-(2-octyldodecyl)thiophene typically involves the bromination of 3-(2-octyldodecyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-(2-octyldodecyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, Stille coupling, and Kumada coupling.
Polymerization: The compound can undergo polymerization reactions to form polythiophenes, which are valuable in electronic applications.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Stille Coupling: Involves the use of organotin reagents and palladium catalysts.
Kumada Coupling: Employs Grignard reagents and nickel catalysts.
Major Products
The major products formed from these reactions include various substituted thiophenes and polythiophenes, which exhibit enhanced electronic and optical properties .
Scientific Research Applications
2,5-Dibromo-3-(2-octyldodecyl)thiophene has a wide range of applications in scientific research, including:
Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Material Science: Employed in the development of advanced materials with unique electronic and optical properties.
Pharmaceutical Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 2,5-dibromo-3-(2-octyldodecyl)thiophene in electronic applications involves the formation of conjugated systems through polymerization. The presence of bromine atoms facilitates the formation of cross-linked networks, enhancing the material’s conductivity and stability. The long alkyl chain at the 3 position provides solubility and processability, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Similar structure but with a shorter alkyl chain.
2,5-Dibromo-3-methylthiophene: Contains a methyl group instead of a long alkyl chain.
2,5-Dibromo-3-cyclohexylthiophene: Features a cyclohexyl group at the 3 position.
Uniqueness
2,5-Dibromo-3-(2-octyldodecyl)thiophene is unique due to its long alkyl chain, which provides enhanced solubility and processability compared to its shorter-chain analogs. This makes it particularly valuable in the fabrication of flexible and printable electronic devices .
Properties
Molecular Formula |
C24H42Br2S |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
2,5-dibromo-3-(2-octyldodecyl)thiophene |
InChI |
InChI=1S/C24H42Br2S/c1-3-5-7-9-11-12-14-16-18-21(17-15-13-10-8-6-4-2)19-22-20-23(25)27-24(22)26/h20-21H,3-19H2,1-2H3 |
InChI Key |
VYDZJTZWGOMZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=C(SC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


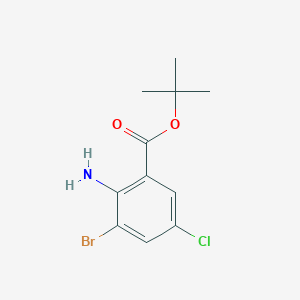
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)

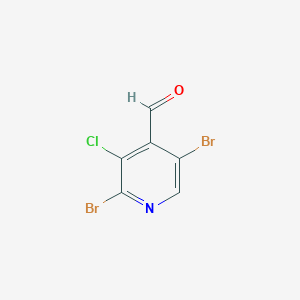
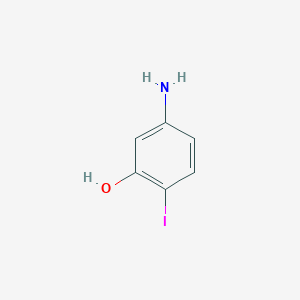
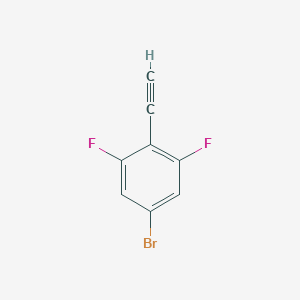
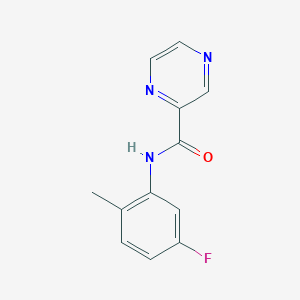
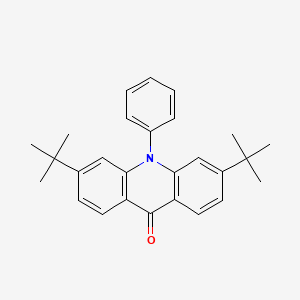
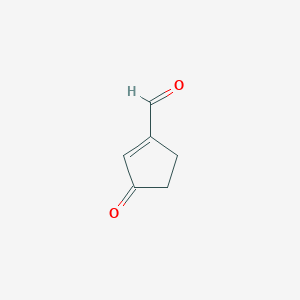
![4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B13120099.png)
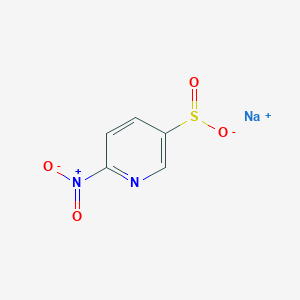
![2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
